Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

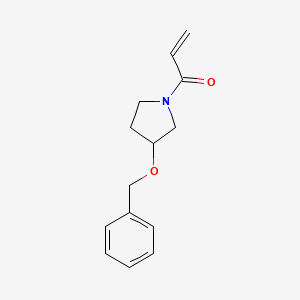

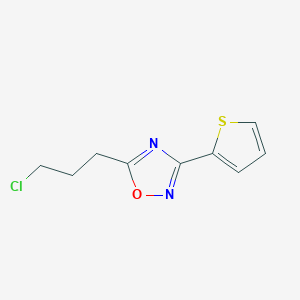

Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate, often referred to as DMTMD, is a small molecule used in chemical synthesis of a wide range of compounds. It is a versatile building block for a variety of chemical reactions, making it a valuable tool for scientists and researchers. It is a highly stable compound and can be used in a variety of applications from drug discovery to nanotechnology.

Aplicaciones Científicas De Investigación

- Future Directions : Scientists can explore this scaffold to develop antidiabetic agents that overcome limitations of existing medications .

Antidiabetic Potential

Dual-Functionality Agents

Mecanismo De Acción

Target of Action

Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate is a compound that has been studied for its potential antidiabetic properties . The primary targets of this compound are key enzymes that are abnormally expressed in metabolic disorders like Diabetes Mellitus (DM). These enzymes include DPP-4, PTP-1B, α-amylase, and α-glucosidase . These enzymes play crucial roles in glucose metabolism and insulin regulation, making them excellent targets for antidiabetic drug design .

Mode of Action

The compound interacts with its targets by binding to them, thereby inhibiting their activity . This interaction results in the modulation of the enzymatic activities, leading to a decrease in the breakdown of incretin hormones, an increase in insulin secretion, and a decrease in glucagon release . This ultimately leads to a decrease in blood glucose levels .

Biochemical Pathways

The affected pathways primarily involve glucose metabolism and insulin regulation. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, which stimulate a decrease in blood glucose levels . Inhibition of PTP-1B can enhance insulin receptor signaling, leading to improved insulin sensitivity . The inhibition of α-amylase and α-glucosidase slows down carbohydrate digestion, resulting in a slower glucose absorption rate and lower postprandial blood glucose levels .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of glucose metabolism and insulin regulation. The compound’s inhibitory action on key enzymes leads to decreased blood glucose levels and improved insulin sensitivity . This can potentially help manage blood glucose levels in individuals with diabetes .

Propiedades

IUPAC Name |

dimethyl 3-(2-morpholin-4-ylacetyl)-1,3-thiazolidine-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O6S/c1-19-12(17)9-8-22-11(13(18)20-2)15(9)10(16)7-14-3-5-21-6-4-14/h9,11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIZSHFXFPDFOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(N1C(=O)CN2CCOCC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2528675.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)

![N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2528682.png)

![N-[3-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2528685.png)

![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)

![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)

![Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione](/img/structure/B2528690.png)

![5-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2528692.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2528693.png)